Solid-State Hydrogen-Bonding Motif Distinct from 5-Propyl-2-thiouracil
In the crystal structure of 5-methoxy-2-thiouracil (the tautomeric form of 5-methoxy-2-sulfanyl-4-pyrimidinol), molecules are linked by a 'pure' R2(2)(8) hydrogen-bonding pattern consisting exclusively of two N-H···S interactions. This motif is in contrast to the 'mixed' pattern observed in the crystal structure of 5-propyl-2-thiouracil, which features alternating pairs of N-H···S and N-H···O hydrogen bonds [1]. This difference in hydrogen-bonding arrangement directly impacts crystal packing, stability, and potential co-crystallization behavior.
| Evidence Dimension | Hydrogen-bonding pattern in crystal structure |
|---|---|
| Target Compound Data | Exclusive N-H···S interactions forming a 'pure' R2(2)(8) motif |
| Comparator Or Baseline | 5-propyl-2-thiouracil (C7H10N2OS) |
| Quantified Difference | Different R2(2)(8) pattern composition (pure N-H···S vs. mixed N-H···S/N-H···O) |
| Conditions | Single-crystal X-ray diffraction at 100 K |
Why This Matters
For researchers in solid-state chemistry and crystal engineering, this unique hydrogen-bonding motif dictates the compound's crystal packing, stability, and co-crystallization propensity, making it a distinct choice for designing solid forms with specific properties.
- [1] Hützler, W. M., et al. (2014). N-H···S and N-H···O hydrogen bonds: 'pure' and 'mixed' R2(2)(8) patterns in the crystal structures of eight 2-thiouracil derivatives. Acta Crystallographica Section C: Structural Chemistry, 70(2), 241-249. doi:10.1107/S2053229614001387. View Source
